

A Comprehensive Technical Guide to 3-(3-nitrophenyl)-1H-pyrazole

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Compound of Interest

Compound Name: 3-(3-nitrophenyl)-1H-pyrazole

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a detailed overview of **3-(3-nitrophenyl)-1H-pyrazole**, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. The document covers its chemical identity, physicochemical properties, synthesis methodologies, and known biological activities of related pyrazole structures. Detailed experimental protocols for the synthesis and characterization of a structurally similar compound are provided as a practical reference. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving pyrazole derivatives.

Chemical Identity and Properties

3-(3-nitrophenyl)-1H-pyrazole is a substituted pyrazole with a nitrophenyl group at the 3-position. Its unique structure makes it a valuable building block in the synthesis of more complex molecules with potential pharmacological applications.

Table 1: Chemical Identifiers and Physicochemical Properties

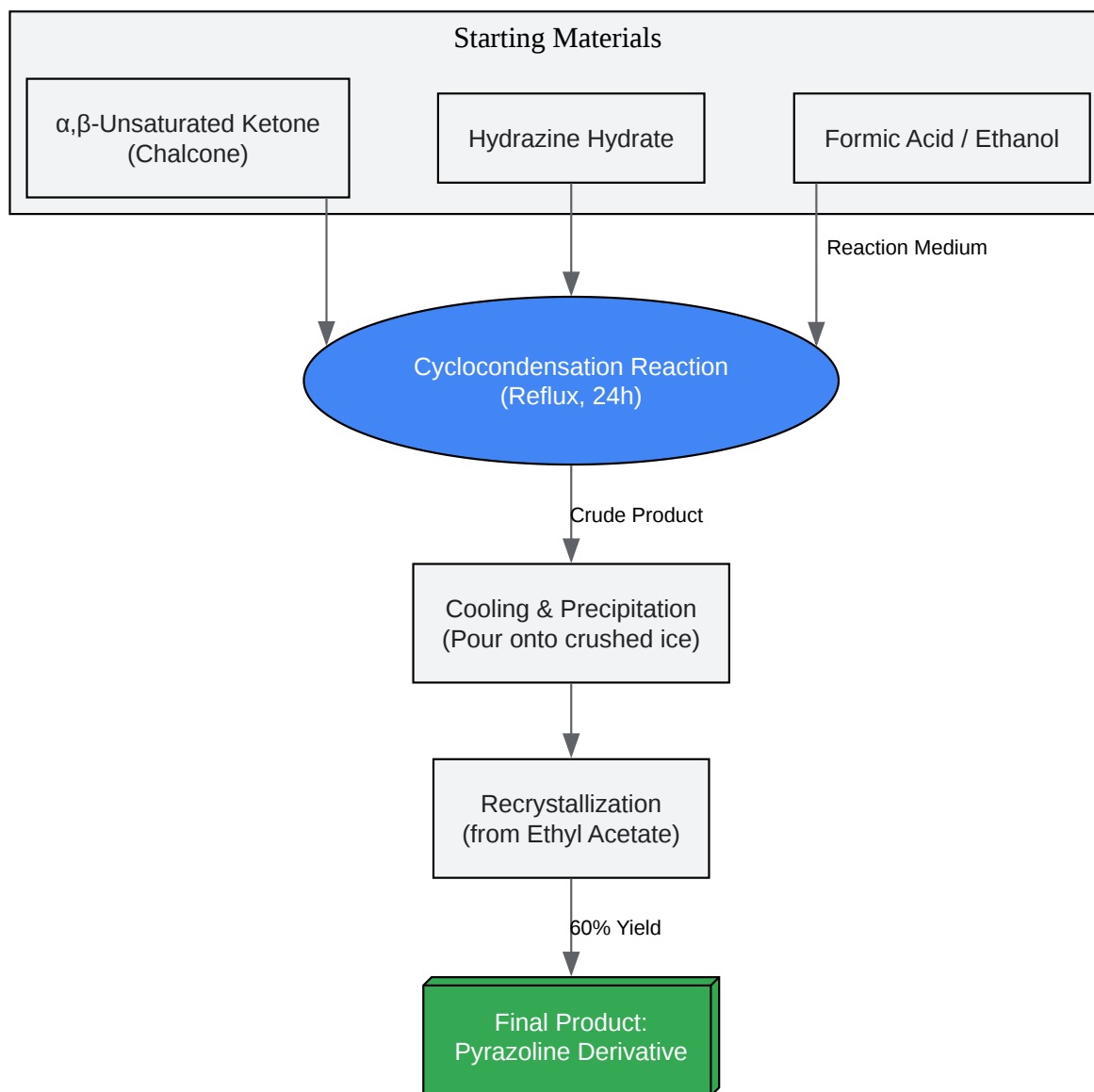
Property	Value	Source(s)
CAS Number	59843-77-5	[1][2]
Molecular Formula	C ₉ H ₇ N ₃ O ₂	[1][2]
Molecular Weight	189.17 g/mol	[1][2]
IUPAC Name	3-(3-nitrophenyl)-1H-pyrazole	[2]
SMILES	<chem>C1=CC(=CC(=C1)--INVALID-LINK--[O-])C2=CC=NN2</chem>	[2]
InChIKey	RUWXJVIBNZSEQD-UHFFFAOYSA-N	[2]
Experimental Solubility	11.7 µg/mL (at pH 7.4)	[2]

| Synonyms | 3-(3-Nitrophenyl)pyrazole, 5-(3-nitrophenyl)-1H-pyrazole |[2] |

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives can be achieved through various chemical reactions. A common and effective method involves the cyclocondensation reaction of a 1,3-dicarbonyl compound or its equivalent (like α,β -unsaturated ketones, also known as chalcones) with hydrazine or its derivatives.[3][4]

While a specific, detailed protocol for **3-(3-nitrophenyl)-1H-pyrazole** was not found in the reviewed literature, the synthesis of a closely related derivative, 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, has been well-documented.[5][6] This process involves the reaction of an α,β -unsaturated ketone (chalcone) with hydrazine hydrate in the presence of formic acid.[5][6]



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Synthesis workflow for a pyrazoline derivative.

Example Experimental Protocol: Synthesis of 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-

carbaldehyde[6]

This protocol serves as a representative example for the synthesis of related pyrazole structures.

- **Reaction Setup:** A mixture of the starting chalcone (15 mmol) in formic acid (15 mL) is prepared in a reaction vessel.
- **Addition of Reagents:** Hydrazine hydrate (30 mmol) dissolved in ethanol (15 mL) is added dropwise to the chalcone mixture.
- **Reaction Conditions:** The reaction mixture is refluxed for 24 hours with constant stirring. The progress of the reaction is monitored using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate mobile phase.
- **Product Isolation:** After completion, the solution is cooled to room temperature and poured onto crushed ice to precipitate the crude product.
- **Purification:** The crude solid is collected and recrystallized from ethyl acetate to yield the pure title compound as white crystals.
- **Characterization:** The final structure is confirmed using various analytical techniques including IR, UV, ^1H NMR, and ^{13}C NMR spectroscopy.[5][6]

Table 2: Spectroscopic Data for 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde[5][6]

Technique	Observed Signals (δ ppm or ν cm^{-1})
IR (KBr)	1680 (C=O), 1638 (C=N), 1155 (C-N)
^1H NMR (CDCl_3)	3.10–3.30 (dd, HA), 3.75–3.80 (dd, HB), 5.40–5.50 (dd, HX), 7.03–7.76 (m, aromatic protons), 8.90 (s, formyl proton)
^{13}C NMR (CDCl_3)	42.37 (methylene C), 58.36 (methine C), 160.14 (carbonyl C), 148.6 (C=N), 120.9–131.9 (aryl C's)
UV (Methanol)	λ_{max} at ~277, 245, 220 nm

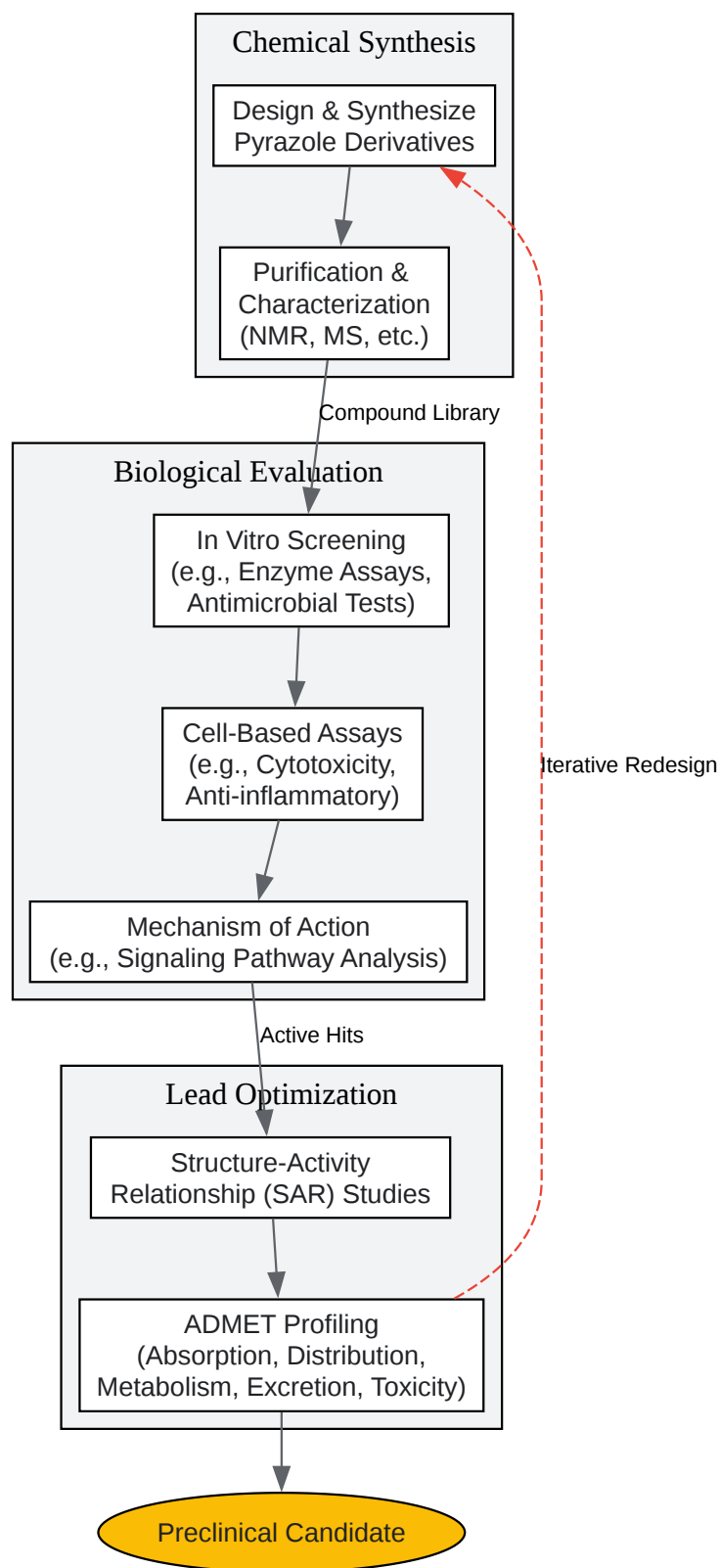
| Fluorescence (Methanol) | λ_{em} at 330 nm (with λ_{ex} at 275 nm) |

Biological and Pharmacological Activities

Pyrazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.^{[7][8]} These include anti-inflammatory, antimicrobial, anticancer, antioxidant, and anticonvulsant properties.^{[7][9][10]} The introduction of a nitrophenyl group can modulate these activities, making compounds like **3-(3-nitrophenyl)-1H-pyrazole** subjects of interest for drug discovery programs.

While specific signaling pathways for **3-(3-nitrophenyl)-1H-pyrazole** are not extensively documented, related pyrazole compounds have been shown to act on various biological targets. For instance, the pyrazole-based compound AT9283 has been identified as a multi-targeted kinase inhibitor, notably inhibiting the Syk-dependent signaling pathway in mast cells, which is crucial in allergic responses.^[11] Pyrazole derivatives have also been investigated as inhibitors of enzymes like 15-lipoxygenase and as potent antioxidants.^[12]

The general workflow for investigating the therapeutic potential of a novel pyrazole derivative is outlined below.



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Logical workflow for pyrazole-based drug discovery.

Conclusion

3-(3-nitrophenyl)-1H-pyrazole, identified by CAS number 59843-77-5, represents a significant chemical entity within the broader class of pyrazole compounds. While detailed biological data on this specific molecule is emerging, the established synthetic routes and diverse pharmacological activities of its analogues underscore its potential as a valuable intermediate for developing novel therapeutics and functional materials. The provided experimental framework for a related compound offers a solid starting point for researchers aiming to synthesize and explore the properties and applications of **3-(3-nitrophenyl)-1H-pyrazole** and its derivatives. Further investigation into its specific biological targets and mechanisms of action is warranted.

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